molecular formula C20H20N2O4S B2540882 N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 2034499-56-2

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2540882
CAS RN: 2034499-56-2
M. Wt: 384.45
InChI Key: GUJQQCVVIHJXAH-UHFFFAOYSA-N
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Description

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential use in treating obesity and related metabolic disorders. FTO inhibitor is a potent inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme that plays a crucial role in regulating energy balance and metabolism.

Mechanism of Action

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor works by inhibiting the activity of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, an enzyme that is involved in the demethylation of RNA. N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is highly expressed in adipose tissue and plays a crucial role in regulating energy balance and metabolism by affecting the expression of genes involved in adipogenesis and lipid metabolism. By inhibiting N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor can alter the expression of these genes, leading to improved metabolic outcomes.
Biochemical and physiological effects:
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor has been shown to have several biochemical and physiological effects. In animal models, N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor has been shown to reduce body weight, improve glucose metabolism, and decrease inflammation. N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor has also been shown to improve insulin sensitivity and reduce liver fat accumulation, suggesting that it may have therapeutic potential for the treatment of NAFLD.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor is its specificity for N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, which allows for targeted inhibition of the enzyme without affecting other cellular processes. N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor is also relatively easy to synthesize and has a high purity, making it suitable for use in scientific research. However, one of the limitations of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor in scientific research. One area of interest is the potential use of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor in the treatment of NAFLD, a common metabolic disorder that is associated with obesity and insulin resistance. Another area of interest is the development of more potent and selective N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitors that can be used to further elucidate the role of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in metabolic regulation. Additionally, the use of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor in combination with other drugs or lifestyle interventions may have synergistic effects on metabolic outcomes.

Synthesis Methods

The synthesis of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor involves a multi-step process that includes the reaction of furan-3-ylthiophene and 2-methoxy-5-methylphenol to form an intermediate product, which is then reacted with oxalyl chloride to yield the final product. The synthesis process has been optimized to increase the yield and purity of the product, making it suitable for scientific research applications.

Scientific Research Applications

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor has been extensively studied for its potential use in treating obesity and related metabolic disorders. Several studies have shown that N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor can reduce body weight, improve glucose metabolism, and decrease inflammation in animal models of obesity. N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide inhibitor has also been shown to improve insulin sensitivity and reduce liver fat accumulation, suggesting that it may have therapeutic potential for the treatment of non-alcoholic fatty liver disease (NAFLD).

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-3-5-17(25-2)16(11-13)22-20(24)19(23)21-9-7-15-4-6-18(27-15)14-8-10-26-12-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQQCVVIHJXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

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